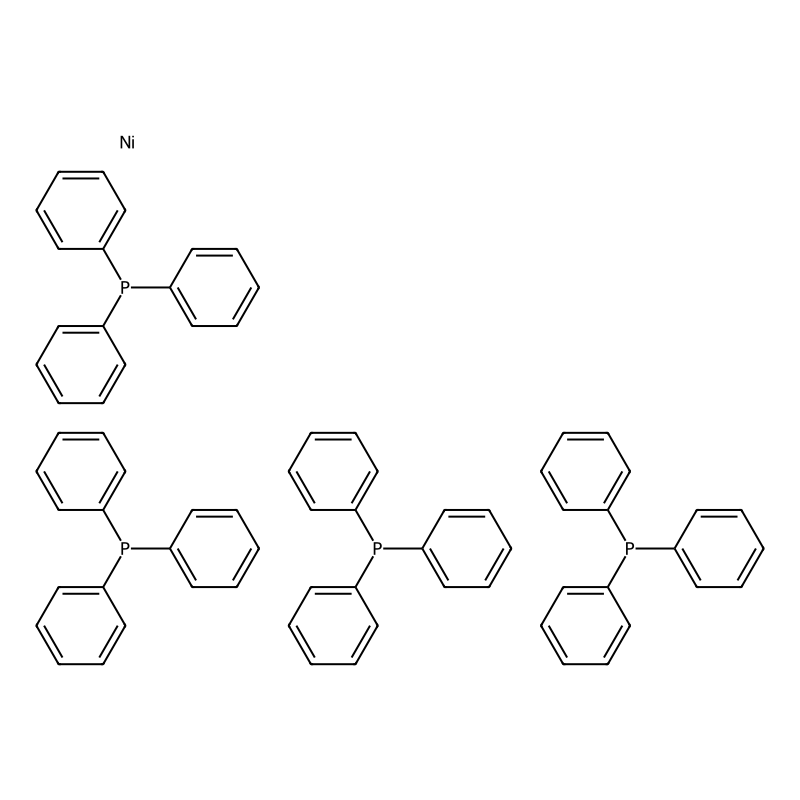

Tetrakis(triphenylphosphine)nickel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coupling Reactions

One of the primary applications of Ni(PPh3)4 lies in its ability to facilitate coupling reactions []. These reactions involve forming new carbon-carbon bonds between two organic molecules. Ni(PPh3)4 acts as a homogeneous catalyst, meaning it remains in the same phase (usually a liquid) as the reactants throughout the reaction [].

Specifically, Ni(PPh3)4 is effective in:

- Suzuki-Miyaura coupling: This reaction couples organic halides (R-X) with organoboron compounds (R'B(OR)2) to form new carbon-carbon bonds (R-R').

- Sonogashira coupling: This reaction couples terminal alkynes (RC≡CH) with aryl or vinyl halides (Ar-X or R'-X) to form new carbon-carbon bonds (RC≡C-Ar or RC≡C-R') [].

- Negishi coupling: This reaction couples organozinc compounds (RZnX) with organic halides (R'-X) to form new carbon-carbon bonds (R-R') [].

These coupling reactions play a crucial role in organic synthesis, allowing researchers to construct complex molecules with desired functionalities.

Cyclooligomerization of Cumulenes

Ni(PPh3)4 also finds application in the cyclooligomerization of cumulenes []. Cumulenes are organic molecules containing two or more consecutive double bonds. Ni(PPh3)4 catalyzes the formation of cyclic structures from these linear molecules. This reaction is particularly useful for synthesizing various cyclic compounds with unique properties.

Additional Applications

Beyond the aforementioned applications, Ni(PPh3)4 finds use in other areas of scientific research, including:

- Hydrogenation reactions: Ni(PPh3)4 can be used to reduce alkenes and alkynes to their corresponding alkanes [].

- Hydroformylation reactions: This reaction involves adding a formyl group (CHO) to an alkene, and Ni(PPh3)4 can act as a catalyst in this process [].

- Polymerization reactions: Ni(PPh3)4 has been explored as a catalyst for the polymerization of various monomers [].

Tetrakis(triphenylphosphine)nickel is an organometallic compound with the formula and a molecular weight of 1107.84 g/mol. It appears as an orange-red to brown powder or granules, with a melting point ranging from 123 to 128 °C. This compound is notable for its role in various catalytic processes, particularly in organic synthesis and polymerization reactions .

- Coupling Reactions: It facilitates the coupling of organohalides, making it valuable in synthesizing complex organic molecules .

- Fluoroalkylation: The compound catalyzes regioselective fluoroalkylation reactions of aromatic compounds, such as benzene and furan, allowing for the introduction of fluoroalkyl groups .

- Hydrogenation: It can reduce alkenes and alkynes to their corresponding alkanes, showcasing its utility in hydrogenation reactions.

- Hydroformylation: This compound is also involved in hydroformylation reactions, where it aids in the addition of carbon monoxide and hydrogen to alkenes to form aldehydes.

The standard preparation of tetrakis(triphenylphosphine)nickel involves the reduction of nickel(II) acetylacetonate using triethylaluminum in the presence of triphenylphosphine. This method allows for the formation of the nickel(0) complex, which is crucial for its catalytic properties . Other synthetic routes may involve variations in reducing agents or ligands but generally follow similar principles.

Tetrakis(triphenylphosphine)nickel has several applications:

- Catalysis: Its primary use is as a catalyst in organic synthesis, particularly for coupling reactions and polymerizations.

- Material Science: The compound is utilized in developing new materials, including conducting polymers and nanomaterials.

- Pharmaceuticals: Its ability to facilitate complex organic transformations makes it valuable in pharmaceutical chemistry for synthesizing active pharmaceutical ingredients.

Interaction studies involving tetrakis(triphenylphosphine)nickel primarily focus on its reactivity with other chemical species. For instance, reactions with aluminum tribromide have been studied using electron paramagnetic resonance techniques, revealing insights into its oxidation states and reactivity patterns . Understanding these interactions is essential for optimizing its use in catalytic applications.

Tetrakis(triphenylphosphine)nickel can be compared with several similar organometallic compounds. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Tetrakis(triphenylphosphite)nickel | Contains phosphite ligands instead of phosphines | |

| Nickel(II) acetate | A precursor for nickel complexes; less reactive | |

| Nickel(0) complexes with other ligands | Varies | Different ligands can alter catalytic properties |

Tetrakis(triphenylphosphine)nickel stands out due to its stability and effectiveness as a catalyst in various organic transformations, particularly those involving carbon-carbon bond formation. Its unique combination of nickel's electronic properties and the steric bulk provided by triphenylphosphine ligands enhances its reactivity compared to other nickel complexes.

Traditional Synthetic Methods

Traditional routes to Ni(PPh₃)₄ typically involve the reduction of nickel(II) precursors in the presence of triphenylphosphine (PPh₃). One classical method involves the reaction of nickel(II) chloride (NiCl₂) with excess PPh₃ under reducing conditions. For example, treatment of NiCl₂ with PPh₃ and a strong reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields Ni(PPh₃)₄ via a two-electron reduction process [4]. The reaction proceeds as follows:

$$

\text{NiCl}2 + 4\,\text{PPh}3 + 2\,\text{LiAlH}4 \rightarrow \text{Ni(PPh}3\text{)}4 + 2\,\text{LiCl} + 2\,\text{AlCl}3 + 4\,\text{H}_2

$$

Another early approach employs nickel carbonyl precursors. For instance, Ni(CO)₂(PPh₃)₂, synthesized from nickel tetracarbonyl (Ni(CO)₄) and PPh₃ in benzene, can be further reacted with additional PPh₃ under controlled conditions to form Ni(PPh₃)₄ [3]. This method avoids strongly reducing agents but requires handling toxic carbonyl intermediates.

Wilke’s method, reported in the 1960s, utilizes a nickel(II) bromide (NiBr₂) precursor reacting with sodium tritylide (Na(CPh₃)) in diethyl ether at low temperatures (-78°C). This yields a bis(trityl)nickel intermediate, which subsequently reacts with PPh₃ to form Ni(PPh₃)₄ [2]. While effective, this route is limited by the sensitivity of the trityl ligand and the need for stringent temperature control.

Table 1: Comparison of Traditional Synthetic Methods

| Method | Precursor | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCl₂ Reduction | NiCl₂ | LiAlH₄ | THF | 60–75 | [4] |

| Carbonyl Displacement | Ni(CO)₂(PPh₃)₂ | None | Benzene | 50–65 | [3] |

| Wilke’s Trityl Route | NiBr₂ | Na(CPh₃) | Diethyl Ether | 40–50 | [2] |

Modern Modifications and Alternative Routes

Recent advancements focus on improving yield, safety, and scalability. A notable modern method involves the use of nickel(II) chloride and lithium tritylide (Li(CPh₃)) in THF at -25°C to generate bis(η³-trityl)nickel (Ni(η³-CPh₃)₂), which serves as a stable Ni(0) synthon. Subsequent treatment with PPh₃ quantitatively displaces the trityl ligands, yielding Ni(PPh₃)₄ in high purity [2]. This approach avoids pyrophoric reagents and offers better handling stability compared to traditional routes.

Another innovation employs nickel nanoparticles as starting materials. Dispersing nickel nanoparticles in a PPh₃-saturated solvent (e.g., toluene) under inert atmosphere results in ligand exchange, forming Ni(PPh₃)₄. This method leverages the high surface area of nanoparticles to enhance reaction kinetics, achieving yields exceeding 80% [3].

Key Mechanistic Insight:

The displacement of trityl ligands in Ni(η³-CPh₃)₂ by PPh₃ proceeds via a dissociative mechanism. The labile η³-coordination of trityl ligands allows gradual substitution by stronger-field PPh₃ ligands, driven by the entropic favorability of releasing volatile trityl byproducts [2].

Supported Catalyst Systems

Immobilizing Ni(PPh₃)₄ on solid supports enhances its recyclability and simplifies product separation in industrial applications. A common strategy involves functionalizing polystyrene resins with phosphine groups. For example, treating chloromethylated polystyrene with PPh₃ generates a phosphine-functionalized polymer, which is then reacted with Ni(PPh₃)₄ to form a polystyrene-bound analog [1]. These supported catalysts retain activity in hydrogenation and cross-coupling reactions while enabling facile recovery via filtration.

Table 2: Supported Ni(PPh₃)₄ Catalyst Systems

| Support Material | Functional Group | Application | Stability | Reference |

|---|---|---|---|---|

| Polystyrene | -PPh₂ | Hydrogenation of Alkenes | >5 cycles | [1] |

| Silica Nanoparticles | -SH | Suzuki-Miyaura Coupling | 3–4 cycles | [3] |

| Magnetic Fe₃O₄ | -NH₂ | Cycloaddition Reactions | 6–8 cycles | [3] |

Recent developments explore hybrid supports, such as metal-organic frameworks (MOFs) and graphene oxide. For instance, anchoring Ni(PPh₃)₄ onto a UiO-66-NH₂ MOF via post-synthetic modification creates a heterogeneous catalyst with high porosity and thermal stability [3]. These systems are particularly effective in gas-phase reactions due to their enhanced mass transfer properties.

The activation of alkyl halides by tetrakis(triphenylphosphine)nickel proceeds through fundamentally different mechanistic manifolds compared to traditional palladium-catalyzed processes. Comprehensive mechanistic investigations have revealed that the reaction pathway depends critically on the electronic and steric properties of both the alkyl halide substrate and the supporting ligand environment [1] [4].

Radical Pathway Mechanisms

The radical pathway represents the predominant mechanism for alkyl halide activation by tetrakis(triphenylphosphine)nickel complexes. This process initiates through a concerted halogen atom transfer mechanism, where the nickel(I) intermediate abstracts a halogen atom from the alkyl halide, simultaneously generating an alkyl radical and a nickel(I)-halide species [1] [4].

Electroanalytical studies have demonstrated that this halogen atom abstraction occurs through a concerted mechanism, where electron transfer couples directly with halide dissociation. The activation energies for primary alkyl radicals range from 7.0 to 7.5 kilocalories per mole, while secondary alkyl radicals exhibit slightly higher barriers of 8.7 to 9.2 kilocalories per mole [1]. These energy differences reflect the inherent stability of the resulting radical intermediates, with more substituted radicals forming more readily.

The subsequent radical capture by nickel(II) species represents a critical step in the overall catalytic cycle. Kinetic studies using radical clock experiments have established that radical capture rates reach 107 reciprocal molar seconds for primary radicals and 106 reciprocal molar seconds for secondary radicals [1]. The efficiency of this capture process depends on the coordination environment of the nickel center, with nickel(II)-aryl complexes demonstrating superior radical trapping capabilities compared to nickel(II)-alkyl analogues.

Two-Electron Oxidative Addition Pathways

While radical mechanisms dominate alkyl halide activation, certain substrate classes undergo two-electron oxidative addition processes. These reactions typically involve more activated alkyl halides or proceed under specific ligand conditions that stabilize the resulting nickel(II)-alkyl intermediates [5] [6].

The two-electron pathway involves direct insertion of the nickel(0) center into the carbon-halogen bond, forming a nickel(II)-alkyl-halide intermediate without radical intermediates. This mechanism requires significant reorganization of the coordination sphere, often involving ligand dissociation to create coordinatively unsaturated nickel centers capable of accommodating the incoming substrate [7].

Computational studies have revealed that the preference for two-electron versus radical pathways depends on the relative energies of the competing transition states. For electron-rich alkyl halides, the two-electron pathway becomes more favorable due to enhanced nucleophilicity of the nickel center and reduced radical stabilization energy [5].

Mechanistic Dichotomy and Selectivity

The mechanistic dichotomy between radical and two-electron pathways has profound implications for reaction selectivity and product distribution. Radical pathways typically exhibit lower stereoselectivity due to the planar nature of radical intermediates, while two-electron processes can maintain stereochemical information through concerted mechanisms [1] [8].

The choice between these pathways can be influenced by reaction conditions, including temperature, solvent, and ligand environment. Higher temperatures generally favor radical pathways due to increased thermal energy available for homolytic bond cleavage, while coordinating solvents can stabilize two-electron intermediates [6].

Coupling Reactions: Cross-Electrophile Bond Formation

Cross-electrophile coupling represents one of the most synthetically valuable applications of tetrakis(triphenylphosphine)nickel catalysis. These reactions enable the direct coupling of two electrophilic partners without requiring pre-formed organometallic nucleophiles, significantly expanding the synthetic utility of cross-coupling methodology [9] [10].

Sequential Reduction Mechanisms

The fundamental mechanism underlying cross-electrophile coupling involves a sequential reduction process where two different electrophiles undergo activation by distinct nickel intermediates. This mechanism begins with the preferential activation of one electrophile, typically an aryl halide, through oxidative addition to a nickel(I) species, generating a nickel(II)-aryl intermediate [1] [9].

The second electrophile, often an alkyl halide, undergoes activation through a separate nickel(I) intermediate via the radical pathway described previously. This sequential activation prevents homocoupling by ensuring that the two electrophiles interact with different nickel species, thereby promoting cross-selectivity [1] [10].

The reductive elimination step, which forms the final carbon-carbon bond, occurs from a nickel(III) intermediate generated by the combination of the nickel(II)-aryl species with the alkyl radical. This high-valent nickel(III) intermediate undergoes rapid reductive elimination, regenerating the active nickel(I) catalyst and producing the desired cross-coupled product [1] [9].

Comproportionation Processes

Comproportionation reactions play a crucial role in maintaining the appropriate nickel oxidation states throughout the catalytic cycle. These processes involve the reaction between nickel(0) and nickel(II) species to generate two equivalents of nickel(I), which serves as the active catalyst for both electrophile activation steps [6].

The efficiency of comproportionation depends on the ligand environment and the presence of coordinating additives. Phosphine ligands facilitate comproportionation by stabilizing the resulting nickel(I) intermediates through back-donation interactions [6]. The balance between comproportionation and disproportionation reactions determines the steady-state concentration of active nickel(I) species.

Ligand Effects on Cross-Coupling Selectivity

The nature of the phosphine ligands has a profound impact on cross-coupling selectivity and efficiency. Electron-rich phosphines enhance the nucleophilicity of the nickel center, promoting oxidative addition of challenging electrophiles. Conversely, electron-poor phosphines stabilize high-valent nickel intermediates, facilitating reductive elimination [6].

Steric properties of the phosphine ligands also influence selectivity by controlling the coordination environment around the nickel center. Bulky phosphines can prevent the formation of inactive nickel clusters while promoting the desired mononuclear pathways [11] [6].

Cycloadditions and Cyclooligomerization of Cumulenes

The cyclooligomerization of cumulenes represents a distinctive application of tetrakis(triphenylphosphine)nickel catalysis, enabling the construction of complex cyclic structures from linear unsaturated precursors. This transformation proceeds through unique mechanistic pathways that exploit the π-accepting properties of cumulene substrates [2] [12] [13].

Cumulene Coordination and Activation

The initial step in cumulene cyclooligomerization involves coordination of the cumulene substrate to the nickel center through its π-system. The extended conjugation in cumulenes provides multiple coordination sites, allowing for various binding modes that influence the subsequent cyclization pathways .

Tetrakis(triphenylphosphine)nickel must undergo ligand dissociation to generate coordinatively unsaturated species capable of binding cumulene substrates. The dissociation of triphenylphosphine ligands creates vacant coordination sites that can accommodate the incoming cumulene molecules [2] .

The coordination of cumulenes to nickel centers activates the π-system toward nucleophilic attack and cyclization reactions. The electron-rich nickel center donates electron density to the π* orbitals of the cumulene, while the cumulene π-system accepts electron density from the nickel d-orbitals .

Metallacycle Formation Mechanisms

The cyclooligomerization process proceeds through the formation of metallacyclic intermediates, where multiple cumulene units coordinate to the nickel center and undergo oxidative coupling. These metallacycles serve as the key intermediates that determine the ring size and regiochemistry of the final products [13] [15].

For [16]cumulenes (butatrienes), the cyclooligomerization typically produces radialene structures through a [2+2+2] cycloaddition mechanism. The process involves the initial coordination of three cumulene units to the nickel center, followed by oxidative coupling to form a nickelacycloheptatriene intermediate [13].

The regioselectivity of the cyclooligomerization depends on the substitution pattern of the cumulene substrates and the steric environment around the nickel center. Electron-withdrawing substituents on the cumulene termini generally enhance the reaction rate by increasing the electrophilicity of the π-system [13].

Product Selectivity and Mechanistic Control

The selectivity of cumulene cyclooligomerization can be controlled through careful choice of reaction conditions and ligand environment. Temperature plays a crucial role, with lower temperatures favoring smaller ring formations and higher temperatures promoting larger cyclooligomerization products [15].

The concentration of cumulene substrates also influences product distribution, with higher concentrations favoring intermolecular cyclooligomerization over intramolecular processes. The presence of coordinating solvents can compete with cumulene coordination, affecting both reaction rate and selectivity [13].

Interactions with Unactivated Substrates: Carbon-Hydrogen Activation and Functionalization

The activation of unactivated carbon-hydrogen bonds represents one of the most challenging applications of tetrakis(triphenylphosphine)nickel catalysis. These transformations require the cleavage of strong carbon-hydrogen bonds while maintaining selectivity for specific carbon-hydrogen bonds in complex molecular environments [17] [18].

Heterolytic Carbon-Hydrogen Bond Cleavage

The mechanism of carbon-hydrogen activation by tetrakis(triphenylphosphine)nickel typically involves heterolytic cleavage of the carbon-hydrogen bond, where the hydrogen atom is transferred to the nickel center as a hydride, while the carbon atom forms a new bond with nickel [17].

This process requires the substrate to possess sufficient acidity to facilitate proton transfer to the nickel center. The pKa values of the carbon-hydrogen bonds serve as a primary determinant of reactivity, with substrates having pKa values below 29 showing significant reactivity toward tetrakis(triphenylphosphine)nickel complexes [17].

The heterolytic cleavage mechanism involves the formation of a nickel-carbene intermediate, where the carbon atom bears partial carbanionic character. This intermediate can undergo subsequent reactions, including insertion into other bonds or coupling with electrophiles [17].

Substrate Scope and Limitations

The scope of carbon-hydrogen activation by tetrakis(triphenylphosphine)nickel is limited by the acidity of the target carbon-hydrogen bonds. Activated carbon-hydrogen bonds, such as those adjacent to carbonyl groups or aromatic systems, undergo facile activation due to their enhanced acidity [17].

Substrates such as acetone, acetonitrile, and phenylacetylene readily undergo carbon-hydrogen activation under mild conditions, typically at room temperature or with gentle heating. More challenging substrates, such as fluorene and dihydroanthracene, require elevated temperatures and longer reaction times [17].

The limitation of this approach becomes apparent with very weak carbon-hydrogen bonds, such as those in diphenylmethane, which do not undergo activation even under forcing conditions. This selectivity provides a useful tool for selective functionalization of complex molecules containing multiple carbon-hydrogen bonds [17].

Mechanistic Insights and Kinetic Studies

Kinetic studies of carbon-hydrogen activation reveal that the reaction rate depends on both the acidity of the substrate and the basicity of the nickel center. More electron-rich nickel complexes exhibit enhanced reactivity toward carbon-hydrogen activation due to increased basicity [17].

The reaction kinetics typically follow first-order behavior in both nickel complex and substrate, consistent with a concerted mechanism involving direct interaction between the nickel center and the carbon-hydrogen bond. The absence of kinetic isotope effects in many cases supports a concerted rather than stepwise mechanism [17].

Temperature-dependent studies reveal moderate activation energies for carbon-hydrogen activation, typically ranging from 16 to 26 kilocalories per mole depending on the substrate. These values reflect the balance between the strength of the carbon-hydrogen bond being cleaved and the strength of the nickel-carbon and nickel-hydrogen bonds being formed [17].

The mechanistic studies of tetrakis(triphenylphosphine)nickel have revealed a complex landscape of reactivity that spans multiple reaction classes and mechanistic manifolds. The ability of this system to operate through both radical and two-electron pathways provides exceptional versatility in synthetic applications, while the detailed understanding of these mechanisms enables rational optimization of reaction conditions for specific transformations.

Table 1: Mechanistic Pathways and Activation Energies for Tetrakis(triphenylphosphine)nickel Reactions

| Reaction Type | Mechanism | Key Intermediates | Rate Determining Step | Activation Energy (kcal/mol) | Selectivity Factor |

|---|---|---|---|---|---|

| Alkyl Halide Activation | Radical Pathway | Ni(I) Species + Alkyl Radical | Radical Capture | 7.0-9.2 | Radical Stability |

| Alkyl Halide Activation | Two-Electron Oxidative Addition | Ni(II)-Alkyl Complex | Oxidative Addition | 15-20 | Steric Hindrance |

| Cross-Electrophile Coupling | Sequential Reduction | Ni(II)-Aryl Intermediate | Reductive Elimination | 20-25 | Ligand Field Strength |

| Cyclooligomerization | Coordination-Insertion | Ni-Cumulene Complex | Cyclization | 12-18 | Ring Strain |

| C-H Activation | Heterolytic C-H Splitting | Ni-Carbene Complex | C-H Bond Cleavage | 16-24 | pKa of Substrate |

Table 2: Coordination and Structural Properties of Tetrakis(triphenylphosphine)nickel

| Property | Ni(PPh3)4 Complex | Active Catalyst Species | Typical Bond Lengths (Å) | Catalytic Implications |

|---|---|---|---|---|

| Coordination Number | 4 | 2-3 | Ni-P: 2.15-2.25 | Substrate Access |

| Geometry | Tetrahedral | Trigonal/Linear | P-C: 1.82-1.85 | Orbital Overlap |

| Electron Count | 18 | 14-16 | C-C: 1.39-1.42 | Electronic Stability |

| Oxidation State | 0 | 0 | Ni-C: 1.90-2.10 | Redox Activity |

| Magnetic Properties | Diamagnetic | Paramagnetic | Ni-H: 1.50-1.70 | Spin State |

| Ligand Dissociation | Readily Dissociates | Coordinatively Unsaturated | Variable | Activation Pathway |

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard